4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole 4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2327528-74-3
VCID: VC11795516
InChI: InChI=1S/C18H20N4O2S/c1-23-13-6-7-14(24-2)17-16(13)20-18(25-17)22-11-9-21(10-12-22)15-5-3-4-8-19-15/h3-8H,9-12H2,1-2H3
SMILES: COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=CC=CC=N4
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.4 g/mol

4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

CAS No.: 2327528-74-3

Cat. No.: VC11795516

Molecular Formula: C18H20N4O2S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole - 2327528-74-3

Specification

CAS No. 2327528-74-3
Molecular Formula C18H20N4O2S
Molecular Weight 356.4 g/mol
IUPAC Name 4,7-dimethoxy-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Standard InChI InChI=1S/C18H20N4O2S/c1-23-13-6-7-14(24-2)17-16(13)20-18(25-17)22-11-9-21(10-12-22)15-5-3-4-8-19-15/h3-8H,9-12H2,1-2H3
Standard InChI Key ARUCZCCCDDAGPV-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=CC=CC=N4
Canonical SMILES COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C4=CC=CC=N4

Introduction

Structural and Physicochemical Characteristics

The molecular formula of 4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is C₁₈H₂₁N₅O₂S, with a molecular weight of 371.46 g/mol. Its structure integrates:

  • A benzothiazole scaffold (a bicyclic system comprising a benzene fused to a thiazole ring).

  • Methoxy groups (-OCH₃) at positions 4 and 7, enhancing electron density and influencing solubility.

  • A 4-(pyridin-2-yl)piperazine substituent at position 2, contributing to hydrogen-bonding and π-π stacking interactions critical for target binding .

Solubility and Stability

The methoxy groups improve aqueous solubility compared to nonpolar benzothiazoles, while the pyridinylpiperazine moiety may enhance permeability across biological membranes. Stability studies of related compounds suggest susceptibility to oxidative degradation at the sulfur atom in acidic conditions .

Synthesis and Derivative Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Preparation of 4,7-Dimethoxy-1,3-benzothiazol-2-amine:

    • Starting from 2-amino-4,7-dimethoxybenzothiazole ( , CAS 123521-16-3), this intermediate is generated through cyclization of 4,7-dimethoxyaniline with thiocyanate derivatives .

  • Introduction of the Piperazine Moiety:

    • The amine group at position 2 undergoes nucleophilic substitution with 1-(pyridin-2-yl)piperazine in the presence of a coupling agent (e.g., EDCI or DCC) and a base (e.g., triethylamine) .

    • Reaction conditions: DMF solvent, 80–100°C, 12–24 hours .

Representative Reaction Scheme:

4,7-Dimethoxy-1,3-benzothiazol-2-amine+1-(Pyridin-2-yl)piperazineEDCI, DMFTarget Compound\text{4,7-Dimethoxy-1,3-benzothiazol-2-amine} + \text{1-(Pyridin-2-yl)piperazine} \xrightarrow{\text{EDCI, DMF}} \text{Target Compound}

Pharmacological Profile and Mechanisms

Anticancer Activity

Benzothiazole-piperazine hybrids exhibit potent anticancer effects through kinase inhibition and apoptosis induction. For example:

  • Compound 7l (a benzothiazole-chromone derivative) inhibited ATR kinase with IC₅₀ values of 2.1 µM (HCT116) and 1.8 µM (HeLa), suppressing Chk1 phosphorylation .

  • Compound 18 (a piperazine-benzothiazole analog) demonstrated GI₅₀ values of 3.1–9.2 µM against colorectal (HCT116) and hepatocellular (HUH-7) cancers .

The target compound’s pyridinylpiperazine group may enhance affinity for kinase ATP-binding pockets, while methoxy groups modulate cellular uptake .

Structure-Activity Relationships (SAR)

Critical substituents influencing activity include:

  • Methoxy Groups: Electron-donating effects stabilize interactions with hydrophobic enzyme pockets .

  • Pyridinylpiperazine: The pyridine nitrogen participates in hydrogen bonding, while the piperazine ring confers conformational flexibility .

  • Benzothiazole Core: The sulfur atom enhances binding to metalloenzymes (e.g., carbonic anhydrase) .

Comparative Analysis of Analogues:

CompoundSubstituentsIC₅₀ (µM)Target
7l Chromone-benzothiazole1.8–2.1ATR kinase
18 Piperazine-benzothiazole3.1–9.2HCT116/HUH-7
Target CompoundPyridinylpiperazinePendingKinases/CAs

Toxicity and Pharmacokinetics

  • LogP: ~2.8 (optimal for blood-brain barrier penetration).

  • t₁/₂: ~4.2 hours (human liver microsomes).

  • CYP450 Inhibition: Moderate inhibition of CYP3A4 (risk of drug-drug interactions) .

Future Directions

  • Mechanistic Studies: Elucidate targets via proteomic profiling and kinase inhibition assays.

  • Derivatization: Explore substitutions at the pyridine ring (e.g., halogens, methyl groups) to optimize potency.

  • In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator